![molecular formula C4H11N3 B1360318 Piperazin-1-amine CAS No. 30651-60-6](/img/structure/B1360318.png)
Piperazin-1-amine
Overview
Description
Molecular Structure Analysis
The molecular structure of piperazin-1-amine consists of a six-membered piperazine ring with an amino group (NH₂) attached to one of the nitrogen atoms. The compound is a colorless, crystalline solid with a molecular weight of approximately 101.15 g/mol .
Chemical Reactions Analysis
Piperazin-1-amine can participate in various chemical reactions, including acylation, alkylation, and condensation reactions. It can form derivatives by reacting with acyl chlorides, alkyl halides, or other electrophiles. These reactions allow for the modification of its chemical properties and functional groups .
Scientific Research Applications
Drug Discovery and Medicinal Chemistry
Piperazin-1-amine is a critical component in the synthesis of various pharmaceuticals. It’s the third most common nitrogen heterocycle in drug discovery . Its presence in drugs like Imatinib (marketed as Gleevec) and Sildenafil (sold as Viagra) underscores its importance. The compound’s two nitrogen atoms enhance pharmacological profiles by serving as hydrogen bond donors/acceptors, which improves interactions with biological receptors and increases water solubility and bioavailability .
C–H Functionalization
Recent advances in the C–H functionalization of piperazine rings have expanded the structural diversity of piperazine-containing compounds. This process allows for the introduction of functional groups at the carbon atoms of the piperazine ring, which is crucial for creating more complex and potentially more active pharmaceutical agents .
Synthesis of Blockbuster Drugs
Piperazin-1-amine is a key building block in the synthesis of several blockbuster drugs. Its structural characteristics allow for the adjustment of 3D geometry at the distal position of the six-membered ring, a feature that is not easily available with its closest analogues, morpholines or piperidines .
Anxiolytic and Antidepressant Agents
The compound has found use in the development of anxiolytic and antidepressant agents. Its ability to modulate receptor interactions makes it a valuable component in the pharmacological profile of these therapeutic agents .
Anticancer and Cardioprotective Properties
Piperazin-1-amine derivatives exhibit properties that are beneficial in anticancer and cardioprotective drugs. The enhanced pharmacokinetic profiles resulting from the incorporation of piperazin-1-amine can lead to more effective treatments for various cancers and heart diseases .
Antiviral Agents
The structural motif of piperazin-1-amine is prevalent in antiviral agents. Its nitrogen heterocycles are essential for the interaction with viral proteins, thereby inhibiting the replication of viruses .
Photoredox Catalysis
In the field of photoredox catalysis, piperazin-1-amine plays a role in the development of new synthetic methods. This area of research is vital for creating sustainable chemical reactions that are light-mediated .
Heterocyclic Chemistry
As a six-membered heterocycle, piperazin-1-amine is significant in heterocyclic chemistry research. It serves as a model compound for studying the properties and reactions of nitrogen-containing heterocycles, which are prevalent in a vast array of chemical and pharmaceutical products .
Mechanism of Action
Target of Action
Piperazin-1-amine, also known as Piperazine, primarily targets the GABA receptors in the body . It binds directly and selectively to muscle membrane GABA receptors . In addition, Piperazin-1-amine derivatives have been designed and synthesized as acetylcholinesterase inhibitors (AChEIs) for the treatment of Alzheimer’s disease .
Mode of Action
Piperazin-1-amine acts as a GABA receptor agonist . It binds directly and selectively to muscle membrane GABA receptors, presumably causing hyperpolarization of nerve endings, which results in flaccid paralysis of the worm . This paralysis allows the host body to easily remove or expel the invading organism .
Biochemical Pathways
The biochemical pathways affected by Piperazin-1-amine involve the GABAergic system and acetylcholine metabolism . Piperazin-1-amine’s interaction with GABA receptors leads to hyperpolarization of nerve endings . As an acetylcholinesterase inhibitor, Piperazin-1-amine prevents the breakdown of acetylcholine, thereby increasing its availability .
Pharmacokinetics
Upon entry into the systemic circulation, the drug is partly oxidized and partly eliminated as an unchanged compound .
Result of Action
The primary result of Piperazin-1-amine’s action is the paralysis of parasites , which allows the host body to easily remove or expel the invading organism . This is achieved through its agonistic action on GABA receptors, leading to hyperpolarization of nerve endings . As an acetylcholinesterase inhibitor, it can potentially enhance cognitive function by increasing the availability of acetylcholine .
Future Directions
properties
IUPAC Name |
piperazin-1-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11N3/c5-7-3-1-6-2-4-7/h6H,1-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYPZRUYMFDWKSS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50276410 | |
Record name | Piperazin-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50276410 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
101.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
30651-60-6 | |
Record name | Piperazin-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50276410 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-AMINOPIPERAZINE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of 4-Methyl-N-(4-nitrobenzylidene)piperazin-1-amine?
A1: The molecular formula of 4-Methyl-N-(4-nitrobenzylidene)piperazin-1-amine is C12H16N4O2 []. Unfortunately, the molecular weight is not provided in the abstract.
Q2: Can you describe the key structural features of 4-Methyl-N-(4-nitrobenzylidene)piperazin-1-amine as determined by the research?
A2: The research article highlights several key structural features of 4-Methyl-N-(4-nitrobenzylidene)piperazin-1-amine []:
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